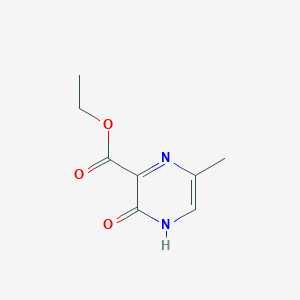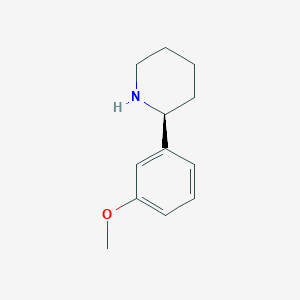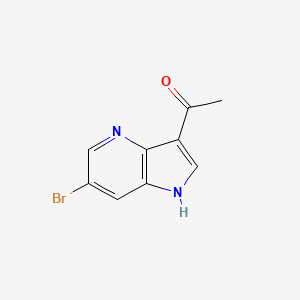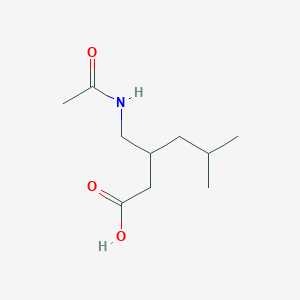
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and a hydroxy-oxopropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves the reaction of 2,2-dimethylmorpholine with appropriate reagents to introduce the hydroxy-oxopropanimidamide group. One common method involves the use of hydrazinolysis followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dimethylmorpholin-4-yl)-N’-hydroxyethanimidamide
- 4-(2,2-dimethylmorpholin-4-yl)benzoic acid hydrochloride
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is unique due to its specific structural features, including the combination of a morpholine ring with dimethyl substitution and a hydroxy-oxopropanimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
GRIYNDUBXZGLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)

![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)

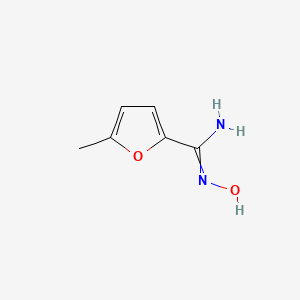
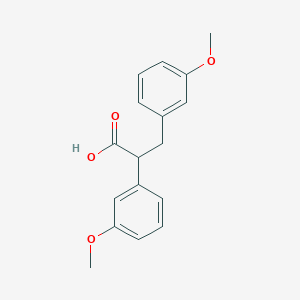
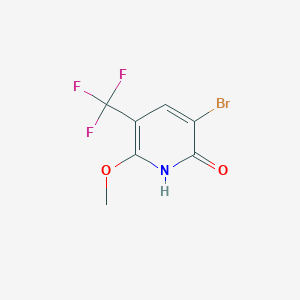

![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)
